molecular formula C13H19NO2S B8627552 2-Isopropyl-2-methyl-1-tosylaziridine

2-Isopropyl-2-methyl-1-tosylaziridine

Cat. No. B8627552
M. Wt: 253.36 g/mol
InChI Key: KSOFDLFPOLHDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863465B2

Procedure details

To a solution of 2,3-dimethyl butene (300 ml, 2.42 mol) in 7.8 L of dry acetonitrile was added Chloramine-T (749.9 g, 1.1 eq) portionwise over 90 min. The temperature was maintained at approximately 20° C. To this reaction mixture was added phenyltrimethylammonium tribromide (91.4 g, 0.1 eq) in 10 g portions over 90 min. The temperature increased to 26° C. during the addition. The reaction mixture was stirred at room temperature for 2 days. The reaction mixture was concentrated down to approximately 15% of the initial volume and was them filtered, washing the solid with 1 L of acetonitrile. The organic liquid phase was concentrated and the residue dissolved in 2.5 L of EtOAc. The resulting solution was washed twice with water, dried over MgSO4, and concentrated to give a solid. The crude was purified on a large plug of celite using gradient elution 5% to 25% EtOAc/heptanes to afford 317 g of 2-isopropyl-2-methyl-1-[(4-methylphenyl)sulfonyl]aziridine as a solid.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
749.9 g
Type
reactant
Reaction Step One
Quantity
7.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[CH2:3].[CH3:7][C:8]1[CH:9]=[CH:10][C:11]([S:14]([NH:17]Cl)(=[O:16])=[O:15])=[CH:12][CH:13]=1.[Br-].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>C(#N)C>[CH:2]([C:4]1([CH3:6])[CH2:5][N:17]1[S:14]([C:11]1[CH:12]=[CH:13][C:8]([CH3:7])=[CH:9][CH:10]=1)(=[O:15])=[O:16])([CH3:1])[CH3:3] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=C)C(C)C
Name
Quantity
749.9 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Name
Quantity
7.8 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
91.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased to 26° C. during the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down to approximately 15% of the initial volume
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the solid with 1 L of acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The organic liquid phase was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 2.5 L of EtOAc
WASH
Type
WASH
Details
The resulting solution was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The crude was purified on a large plug of celite
WASH
Type
WASH
Details
elution 5% to 25% EtOAc/heptanes

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)C1(N(C1)S(=O)(=O)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 317 g
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.